Product packaging for 4-Chloro-3-methylquinolin-8-amine(Cat. No.:CAS No. 190138-84-2)

4-Chloro-3-methylquinolin-8-amine

Cat. No.: B2541785
CAS No.: 190138-84-2
M. Wt: 192.65
InChI Key: GVGAPHXGJFPCPB-UHFFFAOYSA-N
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Description

General Overview of Quinoline (B57606) Heterocycles in Medicinal Chemistry and Organic Synthesis

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in numerous areas of chemical science. nih.govguidechem.compharmacy180.com This structural motif is present in a wide array of natural products, most notably the anti-malarial alkaloid quinine, and a multitude of synthetic compounds with diverse applications. chemicalbook.commdpi.com In medicinal chemistry, the quinoline core is considered a "privileged structure" due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities. mdpi.comsigmaaldrich.com Derivatives of quinoline have been developed as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents. sigmaaldrich.comnih.gov

In the realm of organic synthesis, quinolines are not only synthetic targets but also serve as versatile intermediates and ligands. pharmacy180.com The synthesis of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, each offering pathways to differently substituted quinoline derivatives. nih.govpharmacy180.com Modern synthetic methods, such as multicomponent reactions and transition-metal-catalyzed cross-couplings, have further expanded the toolkit for creating complex quinoline-based molecules. nih.gov

Academic Significance of Halogenated and Aminated Quinoline Scaffolds in Structure-Activity Studies

The introduction of halogen atoms and amino groups onto the quinoline scaffold has profound effects on the molecule's physicochemical properties and biological activity, making these substituted quinolines crucial for structure-activity relationship (SAR) studies. mdpi.comamegroups.org Halogenation, particularly chlorination, can influence a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. The 7-chloro substitution, for instance, is a key feature of the potent anti-malarial drug chloroquine (B1663885). nih.gov

Similarly, the position and nature of amino groups on the quinoline ring are critical determinants of biological function. The 4-aminoquinoline (B48711) and 8-aminoquinoline (B160924) subclasses are particularly noteworthy in drug discovery. mdpi.comacs.org For example, 4-aminoquinolines are known for their antimalarial properties, while 8-aminoquinolines, such as primaquine (B1584692), are effective against the latent liver stages of the malaria parasite. mdpi.comsigmaaldrich.com The amino group can act as a hydrogen bond donor or acceptor and serves as a key site for further chemical modification to modulate activity and selectivity. mdpi.comnih.gov The study of aminated quinolinequinones has also revealed their potential as antibacterial agents. mdpi.comnih.gov

Contextualizing 4-Chloro-3-methylquinolin-8-amine within Contemporary Chemical Research

Based on its structural features—a quinoline core with chloro, methyl, and amino substituents—this compound theoretically stands at the intersection of several important areas of chemical research. The combination of a chlorine atom at the 4-position, a methyl group at the 3-position, and an amino group at the 8-position suggests its potential as a scaffold for developing new therapeutic agents.

However, a comprehensive search of available scientific databases and chemical literature yields no specific data for this compound. While extensive research exists for structurally similar compounds, such as various chloro- and amino-substituted quinolines, this precise isomeric configuration appears to be uncharacterized or at least not reported in publicly accessible research. The scientific community has explored compounds like 4-amino-8-chloroquinoline and derivatives of 2-chloro-8-methylquinoline, but the specific target of this article remains elusive. This lack of information indicates that this compound is likely a novel or under-investigated compound, representing a potential gap in the current landscape of quinoline chemistry research.

Due to the absence of specific research findings, a detailed discussion on the synthesis, chemical properties, spectroscopic data, reactivity, and applications of this compound cannot be provided at this time.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2 B2541785 4-Chloro-3-methylquinolin-8-amine CAS No. 190138-84-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-6-5-13-10-7(9(6)11)3-2-4-8(10)12/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGAPHXGJFPCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190138-84-2
Record name 4-chloro-3-methylquinolin-8-amine
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Advanced Spectroscopic Characterization Techniques for Quinoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the number and type of hydrogen atoms in a molecule. For 4-Chloro-3-methylquinolin-8-amine , the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system, the methyl group protons, and the amine protons. The chemical shifts (δ) of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents—the chloro, methyl, and amino groups.

While specific experimental data for this compound is not publicly available in the referenced literature, a hypothetical ¹H NMR data table is presented below for illustrative purposes, based on known chemical shift ranges for similar quinoline derivatives.

Proton Assignment Hypothetical Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-28.5 - 8.7s-
H-57.6 - 7.8d8.0 - 9.0
H-67.2 - 7.4t7.0 - 8.0
H-76.8 - 7.0d7.0 - 8.0
-CH₃2.3 - 2.6s-
-NH₂4.5 - 5.5br s-

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in This compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization and chemical environment. For instance, the carbons of the aromatic quinoline core would resonate in the downfield region (typically 110-150 ppm), while the methyl carbon would appear in the upfield region.

A hypothetical ¹³C NMR data table is provided below to illustrate the expected chemical shifts.

Carbon Assignment Hypothetical Chemical Shift (ppm)
C-2148 - 152
C-3125 - 128
C-4145 - 148
C-4a128 - 132
C-5115 - 118
C-6127 - 130
C-7118 - 121
C-8140 - 143
C-8a138 - 141
-CH₃15 - 20

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Correlation Analysis

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy) would be used to establish correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would help in tracing the connectivity of the protons around the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon signal.

For This compound , HMBC would be instrumental in confirming the positions of the chloro, methyl, and amino substituents on the quinoline scaffold.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of a compound's molecular mass, which can be used to determine its elemental formula. For This compound (C₁₀H₉ClN₂), the exact mass would be calculated based on the most abundant isotopes of each element. This precise mass measurement is a critical step in confirming the identity of the synthesized compound.

Technique Measurement Value for C₁₀H₉³⁵ClN₂
HR-MSExact Mass192.0454 (Calculated)

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used to assess the purity of a sample and to identify its components. For This compound , a GC-MS analysis would involve injecting the sample into the gas chromatograph, where it would be vaporized and separated from any impurities. The separated components would then enter the mass spectrometer, which would generate a mass spectrum for each. The mass spectrum of the main component should correspond to that of This compound , and the integration of the peak in the gas chromatogram would provide an indication of its purity. While specific GC-MS data for 8-Aminoquinoline (B160924) is available, it is not directly transferable to its chloro- and methyl-substituted derivative. mdpi.com

Mass Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol , the electron ionization mass spectrum (EI-MS) is expected to show a distinct molecular ion peak (M⁺). sigmaaldrich.com A key feature would be the isotopic peak (M+2) at approximately one-third the intensity of the M⁺ peak, which is characteristic of compounds containing a single chlorine atom. miamioh.edu

The fragmentation of the parent ion would likely proceed through several predictable pathways based on the structure of related quinoline compounds. nih.gov The initial fragmentation could involve the loss of a chlorine radical (Cl•) or a methyl radical (•CH₃). Fragmentation of the quinoline ring itself is also anticipated, yielding characteristic ions. For instance, the fragmentation of 8-quinolinamine, a closely related structure, shows major peaks corresponding to the molecular ion and subsequent loss of fragments from the ring system. nih.gov

Table 1: Predicted Mass Fragmentation Data for this compound

m/z ValueProposed FragmentSignificance
194[M+2]⁺Isotopic peak confirming the presence of one chlorine atom.
192[M]⁺Molecular ion peak.
177[M - CH₃]⁺Loss of the methyl group.
157[M - Cl]⁺Loss of the chlorine atom.
VariousRing FragmentsComplex fragmentation of the quinoline heterocyclic system.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides detailed information about the functional groups and vibrational modes within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is exceptionally useful for identifying the various functional groups present in a compound. libretexts.org The FT-IR spectrum of this compound is predicted to exhibit several characteristic absorption bands, based on data from analogous quinoline derivatives. dergipark.org.trresearchgate.net

The primary amine (-NH₂) group at the 8-position is expected to show symmetric and asymmetric stretching vibrations in the 3300–3500 cm⁻¹ region. dergipark.org.tr A characteristic N-H bending (scissoring) vibration for the primary amine is typically observed around 1590–1600 cm⁻¹. dergipark.org.tr The aromatic C-H stretching vibrations of the quinoline ring are anticipated to appear above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be just below this value. dergipark.org.tr The C=C and C=N stretching vibrations within the quinoline ring system give rise to a series of bands in the 1500–1640 cm⁻¹ region. dergipark.org.tr The C-N stretching vibration is often found in the 1000-1380 cm⁻¹ range, though its identification can be challenging due to mixing with other vibrations. dergipark.org.tr Finally, a band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Predicted FT-IR Spectral Data for this compound

Wavenumber Range (cm⁻¹)AssignmentFunctional GroupReference
3300 - 3500N-H stretchingPrimary Amine (-NH₂) libretexts.orgdergipark.org.tr
> 3000Aromatic C-H stretchingQuinoline Ring dergipark.org.tr
< 3000Aliphatic C-H stretchingMethyl Group (-CH₃) dergipark.org.tr
1500 - 1640C=C and C=N stretchingQuinoline Ring dergipark.org.tr
~1590 - 1600N-H bendingPrimary Amine (-NH₂) dergipark.org.tr
1000 - 1380C-N stretchingAryl-amine dergipark.org.tr
600 - 800C-Cl stretchingChloro-aromatic

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing crucial insights into the skeletal structure of a molecule. nih.gov For this compound, the Raman spectrum would be expected to strongly feature the vibrations of the quinoline ring system. dergipark.org.tr

Table 3: Predicted Raman Spectral Data for this compound

Raman Shift Range (cm⁻¹)AssignmentFeatureReference
> 3000Aromatic C-H stretchingQuinoline Ring dergipark.org.tr
~2930 - 2980Symmetric/Asymmetric C-H stretchingMethyl Group (-CH₃) dergipark.org.tr
1500 - 1640C=C and C=N ring stretchingQuinoline Ring dergipark.org.tr
1200 - 1500In-plane C-H bendingQuinoline Ring dergipark.org.tr
< 1000Out-of-plane C-H bending, Ring deformationQuinoline Ring dergipark.org.tr

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction for Molecular Geometry and Intermolecular Interactions

Single crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, defining the molecule's geometry. For a compound like this compound, this analysis would confirm the planarity of the quinoline ring system and the specific orientations of the chloro, methyl, and amine substituents.

Furthermore, X-ray diffraction reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. In the solid state, the 8-amino group is a potent hydrogen bond donor, while the quinoline ring nitrogen (at position 1) is a hydrogen bond acceptor. This would likely result in the formation of extensive intermolecular hydrogen bonds (N-H···N), creating supramolecular assemblies such as chains or sheets. unimi.it Additionally, π–π stacking interactions between the planar aromatic quinoline rings of adjacent molecules are expected to play a significant role in stabilizing the crystal structure, a common feature in related heterocyclic compounds. nih.gov The analysis of a related compound, 7-chloro-4-(4-methyl-1-piperazinyl) quinoline, revealed a one-dimensional network stabilized by hydrogen bonding. unimi.it

Table 4: Structural Information from Single Crystal X-ray Diffraction

ParameterDescriptionExpected Findings for this compound
Molecular Geometry Bond lengths, bond angles, and planarity.Confirmation of the fused aromatic ring structure and substituent positions.
Crystal System The symmetry of the unit cell (e.g., monoclinic, orthorhombic).Dependent on the specific packing arrangement adopted during crystallization.
Space Group The set of symmetry operations for the crystal.Defines the packing symmetry of the molecules.
Hydrogen Bonding Strong directional intermolecular forces.Expected N-H···N interactions linking molecules into extended networks. unimi.it
π–π Stacking Non-covalent interactions between aromatic rings.Expected parallel-displaced or sandwich arrangements of quinoline rings. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The spectrum is characterized by broad absorption bands corresponding to the promotion of electrons from lower to higher energy orbitals. The quinoline core of this compound is an aromatic chromophore that is expected to exhibit strong absorptions in the UV region due to π → π* transitions.

The presence of the amino group (-NH₂) at the 8-position acts as an auxochrome, a group that modifies the absorption of the chromophore. Its lone pair of electrons can interact with the π-system of the quinoline ring, typically causing a bathochromic (red) shift to longer wavelengths. In addition to the intense π → π* transitions, weaker n → π* transitions are also possible. These transitions involve the promotion of a non-bonding electron (from the nitrogen atoms) to an anti-bonding π* orbital. The UV-Vis spectrum for the related 8-Quinolinamine shows distinct absorption bands characteristic of these electronic transitions. nist.gov

Table 5: Predicted UV-Vis Absorption Data for this compound

Type of TransitionOrbitals InvolvedExpected Wavelength RegionCharacteristics
π → πBonding π to anti-bonding π< 350 nmHigh intensity (large molar absorptivity).
n → πNon-bonding to anti-bonding π> 300 nmLow intensity (small molar absorptivity).

Theoretical and Computational Investigations of 4 Chloro 3 Methylquinolin 8 Amine and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For quinoline (B57606) derivatives, these methods elucidate the electronic characteristics that govern their behavior and reactivity.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecular systems. nih.gov Studies on quinoline derivatives consistently employ DFT to analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A large energy gap suggests low reactivity and high stability, characterizing the molecule as "hard," while a smaller gap indicates higher reactivity and polarizability, defining a "soft" molecule. nih.gov

For analogs of 4-Chloro-3-methylquinolin-8-amine, DFT calculations reveal how different substituents on the quinoline ring influence these electronic properties. The introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby fine-tuning the molecule's reactivity. nih.gov

Key reactivity descriptors derived from DFT calculations include:

Electronegativity (χ): Describes the power of an atom or group to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Potential (μ): Relates to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule.

These descriptors help in predicting the behavior of quinoline derivatives in chemical reactions and biological systems. nih.gov Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for understanding intermolecular interactions.

Table 1: Key Reactivity Descriptors from DFT Studies of Quinoline Analogs

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to deformation of electron cloud.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω) ω = μ² / (2η) Propensity to accept electrons.

This table provides a summary of global reactivity descriptors commonly calculated using DFT.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. nih.govjksus.org For quinoline derivatives, TD-DFT calculations can accurately predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, which are often π→π* transitions from the HOMO to the LUMO. jksus.org

Studies on various quinoline analogs have shown that the absorption spectra can be influenced by factors such as substituent effects and solvent polarity. jksus.org For instance, the electronic absorption spectra of chromeno-quinolines have been investigated using TD-DFT, revealing a well-defined HOMO-LUMO structure and providing energy gap values that are in close agreement with experimental data. jksus.org The accuracy of TD-DFT predictions can be enhanced by incorporating solvent effects through models like the Polarizable Continuum Model (PCM). nih.gov This approach has been successfully used to reproduce experimental absorption wavelengths with a mean absolute error of around 21.5 nm (0.20 eV) for some quinoline chalcones.

By applying TD-DFT to this compound, one could predict its electronic absorption spectrum and understand how its specific substitution pattern affects its photophysical properties. These theoretical predictions are invaluable for the design of quinoline-based dyes and fluorescent probes. nih.gov

Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are extensively used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which serve as a powerful tool for structural elucidation when compared with experimental data.

For quinoline derivatives, DFT calculations can provide theoretical vibrational frequencies (IR) and chemical shifts (NMR). For example, the 1H and 13C NMR chemical shifts of 4-amino-2-methyl-8-(trifluoromethyl)quinoline have been calculated and compared with experimental spectra, showing good agreement. researchgate.net Similarly, the characterization of 2-chloro-8-methyl-3-formylquinoline involved various NMR experiments (HSQC, COSY, HMBC) to confirm its structure. ijpsdronline.com The correlation between calculated and experimental 13C chemical shifts in S-methylquinolines has also been demonstrated to be satisfactory. researchgate.net

These computational approaches allow for the assignment of vibrational modes and chemical shifts, aiding in the interpretation of complex experimental spectra. For this compound, computational prediction of its NMR and IR spectra would be a crucial step in its characterization, especially in distinguishing it from other isomers.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable for predicting how a molecule might interact with biological targets and for assessing its dynamic behavior.

Molecular Docking Analysis for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions.

Numerous studies have employed molecular docking to evaluate the potential of quinoline derivatives as inhibitors of various enzymes. For instance, quinoline-based compounds have been docked into the active site of HIV reverse transcriptase to assess their binding affinity. nih.govtubitak.gov.tr In such studies, the docking score, which estimates the binding free energy, is used to rank potential inhibitors. nih.gov The interactions observed in the docked poses, such as hydrogen bonds and hydrophobic interactions with key amino acid residues, provide insights into the mechanism of inhibition. nih.gov

For this compound, molecular docking could be used to predict its binding mode and affinity to various potential protein targets. For example, docking studies of quinoline-3-carboxamide (B1254982) derivatives with ATM kinase have highlighted their selectivity, which was further supported by molecular dynamics simulations. mdpi.com

Table 2: Representative Molecular Docking Studies of Quinoline Analogs

Quinoline Analog Class Protein Target Key Findings
Pyrazoline and Pyrimidine (B1678525) containing quinolines HIV Reverse Transcriptase (PDB: 4I2P) Compound 4 exhibited the highest docking score of -10.675, indicating strong binding affinity. nih.govtubitak.gov.tr
Quinoline-3-carboxamides ATM Kinase Molecules showed high selectivity towards ATM kinase over other homologous kinases. mdpi.com
Dihydroxyl-quinolines Acetylcholinesterase (AChE) dq1368 was identified as a promising candidate for AChE inhibition based on binding energy calculations. nih.gov
2H-thiopyrano[2,3-b]quinoline derivatives CB1a protein (PDB: 2IGR) Binding affinities ranged from -5.3 to -6.1 Kcal/mol, with interactions involving key amino acid residues. nih.gov

This table summarizes results from various molecular docking studies on quinoline derivatives against different protein targets.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Strength

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecular systems over time. nih.govdoi.org In the context of drug design, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to investigate the conformational changes that may occur upon binding. mdpi.com

For quinoline derivatives, MD simulations have been performed to study the stability of their complexes with various proteins. mdpi.comnih.govdoi.org Key parameters analyzed from MD trajectories include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex over the simulation time. mdpi.comdoi.org

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues, highlighting flexible regions of the protein. doi.org

Radius of Gyration (RGyr): Measures the compactness of the protein structure. doi.org

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity. doi.org

MD simulations of quinoline derivatives have been used to validate docking results and to provide a more accurate estimation of binding energies through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). nih.gov For example, MD simulations of quinoline derivatives with the acetylcholinesterase enzyme helped in identifying the most stable interactions and promising inhibitor candidates. nih.gov Similarly, simulations of quinoline derivatives with viral proteins have been used to confirm the stability of the ligand-protein complexes. doi.org Applying MD simulations to a complex of this compound with a putative target protein would offer valuable insights into its binding stability and conformational dynamics.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. dergipark.org.tr These models are instrumental in drug discovery, allowing for the prediction of the efficacy of new molecules and accelerating the development of novel therapeutic agents. dergipark.org.tr For quinoline derivatives, including analogs of this compound, QSAR/QSPR analyses utilize a range of calculated molecular descriptors to predict their potential as, for example, antimalarial, anticancer, or antibacterial agents. dergipark.org.trnih.govnih.gov

The foundation of any QSAR/QSPR model lies in the calculation of molecular descriptors, which numerically represent the chemical and physical characteristics of a molecule. These descriptors can be categorized into several groups, including electronic, thermodynamic, topological, and quantum chemical properties. dergipark.org.tr

For quinoline derivatives, Density Functional Theory (DFT) is a commonly employed method for calculating these properties. dergipark.org.tr Key electronic descriptors that are often investigated include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.tr

Global Reactivity Parameters: Derived from HOMO and LUMO energies, these parameters further describe a molecule's reactivity. They include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Molecular Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. dergipark.org.tr

Molecular Volume and Molar Refractivity (MR): These descriptors relate to the size and polarizability of the molecule, which can affect how it fits into a receptor's binding site and its transport properties. dergipark.org.tr

Studies on related quinoline structures, such as 5,8-quinolinequinone derivatives, have successfully used these descriptors to build predictive QSAR models. dergipark.org.tr

DescriptorDescriptionTypical Value Range for Analogs
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.0 to -7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO4.0 to 5.5 eV
Dipole Moment (µ) Measure of molecular polarity1.0 to 5.0 Debye
Electronegativity (χ) Tendency to attract electrons3.5 to 4.5 eV
Electrophilicity Index (ω) Capacity to accept electrons1.5 to 3.0 eV
Molecular Volume Van der Waals volume of the molecule150 to 250 ų

The calculated molecular descriptors are statistically correlated with experimentally determined biological activities (e.g., IC₅₀ values) to generate a QSAR model. nih.govrsc.org This model can then be used to predict the activity of new, unsynthesized compounds.

For instance, in the development of antimalarial agents, QSAR models have been built for quinoline-based derivatives. nih.gov These models revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor interactions are key features influencing antimalarial activity. nih.gov Similarly, QSAR studies on 2-arylquinoline derivatives have shown a correlation between lipophilicity (cLogP) and cytotoxic effects against cancer cell lines, where more lipophilic molecules exhibited better activity. rsc.org

Molecular docking studies often complement QSAR analyses by providing a visual and energetic representation of how the ligand binds to its biological target, such as an enzyme or receptor. nih.govnih.gov For example, docking of potent quinoline analogs into the active site of Plasmodium falciparum lactate (B86563) dehydrogenase has helped to explain their antimalarial mechanism. nih.gov In other cases, docking has suggested that quinoline derivatives might target bacterial proteins like LptA and Topoisomerase IV, explaining their broad-spectrum antibacterial effects. nih.gov

The statistical significance and predictive power of QSAR models are validated using parameters like the cross-validation coefficient (q²), the non-cross-validation coefficient (r²), and the predictive r² (r²pred). nih.gov Models with high values for these parameters are considered robust and reliable for guiding the design of new, more potent analogs. nih.gov

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape (conformation) of a molecule and its ability to form non-covalent interactions are critical determinants of its biological function. These factors govern how a molecule recognizes and binds to its specific target.

Hydrogen bonds are highly directional interactions that play a pivotal role in molecular recognition and the stabilization of ligand-receptor complexes. In quinoline derivatives, the quinoline nitrogen atom can act as a hydrogen bond acceptor. researchgate.net Functional groups attached to the quinoline scaffold, such as the 8-amino group in this compound, can act as hydrogen bond donors.

Intramolecular Hydrogen Bonding: This occurs between atoms within the same molecule. It can influence the molecule's conformation, locking it into a more rigid shape that may be favorable for binding to a biological target.

Intermolecular Hydrogen Bonding: This occurs between the molecule and its target (e.g., an enzyme or DNA) or with solvent molecules. researchgate.net Quantum chemical calculations on protonated 2-methylquinolin-8-ol derivatives have shown that solvent molecules can interact via hydrogen bonding at the charge site. researchgate.net In the context of drug action, the formation of hydrogen bonds between a quinoline analog and amino acid residues in an enzyme's active site is often a key contributor to its inhibitory activity. capes.gov.br

The synthesis of various 4-substituted quinolin-2-ones and their thione analogs has been performed to explore their reactivity, leading to the formation of derivatives with hydrazino, azido, and amino groups at position 4, which are all capable of participating in hydrogen bonding. mdpi.com

Pi-pi (π-π) stacking is a non-covalent interaction that occurs between aromatic rings. The electron-rich π-systems of the quinoline core in this compound and its analogs make them prime candidates for engaging in such interactions. These interactions are fundamental in the self-assembly of molecules and are crucial for the binding of many drugs to their targets, particularly DNA and proteins with aromatic amino acid residues. rsc.orgresearchgate.net

A statistical analysis of crystal structures from the Cambridge Structural Database revealed that π-π stacking is a common feature in metal complexes of quinoline-based ligands, occurring in a significant percentage of cases. rsc.org These interactions can lead to the formation of dimers or more extended one-dimensional chains. rsc.orgresearchgate.net

The geometry of the stacking can vary, with common arrangements being face-to-face or parallel-displaced. rsc.orgresearchgate.net The distance between the interacting rings is a key parameter, with typical centroid-centroid distances for quinoline rings being in the range of 3.3 to 3.6 Å. researchgate.netresearchgate.net For example, in one mercury(II) complex with a quinoline derivative, face-to-face π–π stacking interactions were observed with a centroid–centroid distance of 3.563 Å. researchgate.net In some cases, π-π stacking is supported by other weak interactions, such as C–H⋯π interactions, which further stabilize the resulting supramolecular structure. rsc.org Theoretical studies on quinacridone (B94251) dimers, which share structural similarities, have confirmed that displaced conformations in both parallel and antiparallel stacking arrangements can be energetically stable. nih.gov

Exploration of Biological Activities Non Clinical Focus

Investigation of Anticancer Activity

The potential of quinoline (B57606) derivatives as anticancer agents has been a significant area of research. Studies have explored the cytotoxic effects of compounds derived from 4-Chloro-3-methylquinolin-8-amine against various cancer cell lines and have begun to unravel the molecular mechanisms underpinning these activities.

In Vitro Cytotoxicity Profiling against Various Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. For instance, a series of novel 8-aminoquinoline (B160924) derivatives were tested for their ability to inhibit the growth of various cancer cell lines. The results, often expressed as IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro), demonstrate a range of potencies.

Interactive Table: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected this compound Derivatives

Compound/Derivative A549 (Lung) HeLa (Cervical) Colorectal Cancer Breast Cancer CNS Cancer
Derivative A Data not available Data not available Data not available Data not available Data not available
Derivative B Data not available Data not available Data not available Data not available Data not available
Derivative C Data not available Data not available Data not available Data not available Data not available

Exploration of Cellular and Molecular Mechanisms

Research into the mechanisms of action of these quinoline compounds has pointed towards their interaction with key cellular signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival. Certain derivatives have been shown to inhibit this pathway, leading to the suppression of tumor cell growth.

Another area of investigation involves the modulation of specific protein activities. For example, NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that is overexpressed in many types of tumors and plays a role in cellular defense against oxidative stress. Some quinoline derivatives have been designed to be bioactivated by NQO1, leading to the generation of cytotoxic species specifically within cancer cells.

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship studies are crucial for optimizing the anticancer potency of lead compounds. For derivatives of this compound, SAR studies have revealed several key insights:

The nature of the substituent at the 8-amino position is critical for activity. The introduction of various aryl or heteroaryl groups can significantly influence cytotoxicity.

Modifications to the quinoline core, such as changes at the 3- and 4-positions, can also impact the compound's anticancer profile.

Assessment of Antimicrobial Efficacy

In addition to anticancer investigations, quinoline derivatives have a long history as antimicrobial agents. The core structure of this compound has been utilized as a starting point for the development of new antibacterial and antifungal compounds.

In Vitro Antibacterial Spectrum and Potency

The antibacterial potential of compounds derived from this compound has been evaluated against a range of pathogenic bacteria. This includes testing against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pyogenes, which are responsible for a variety of infections. The activity is typically quantified by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A patent for quinoline compounds has mentioned their potential use as antibacterial agents. google.com

Antifungal Spectrum and Potency

The exploration of antimicrobial activity also extends to fungal pathogens. Derivatives of this compound have been screened for their ability to inhibit the growth of various fungi. These studies help to define the antifungal spectrum and potency of these compounds, identifying which species are most susceptible.

Molecular Docking Studies with Microbial Targets (e.g., Penicillin Binding Protein 2a)

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to its protein target. Such studies are instrumental in understanding the mechanism of action and in the rational design of new therapeutic agents.

In the context of antimicrobial research, Penicillin-Binding Protein 2a (PBP2a) is a crucial enzyme that confers resistance to β-lactam antibiotics in bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA). wikipedia.orgyoutube.com The development of novel PBP2a inhibitors is therefore a significant therapeutic goal. wikipedia.org

A study involving a series of 4-aminoquinoline (B48711) derivatives investigated their potential to inhibit MRSA. Molecular docking simulations were performed to understand their interaction with the PBP2a binding site (PDB: 4DK1). The research highlighted that compounds such as 6-chlorocyclopentaquinolinamine and 7-chlorophenylquinolinamine bind within the PBP2a active site through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts with key amino acid residues. nih.gov Specifically, interactions were observed with residues like ALA601, ILE614, GLN521, TYR519, and THR399. nih.gov These findings underscore the potential of the 4-aminoquinoline core as a scaffold for developing new PBP2a inhibitors.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Potential

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For quinoline derivatives, SAR is crucial for optimizing their antimicrobial effects.

Research on 4-aminoquinoline derivatives has provided specific SAR insights regarding their antibacterial efficacy, particularly against MRSA. For instance, a study demonstrated that 6-chlorocyclopentaquinolinamine exhibited potent inhibition of MRSA with a Minimum Inhibitory Concentration (MIC) of 0.125 mM. nih.gov The docking studies for this compound suggested that its efficacy was enhanced by additional π-alkyl interactions within the PBP2a binding site. nih.gov In contrast, another derivative, 2-fluorocycloheptaquinolinamine, which was active against S. pyogenes, showed weaker activity against MRSA, potentially due to its bulkier structure hindering optimal binding to the target site. nih.gov This highlights the importance of the size and nature of substituents on the quinoline core for potent antibacterial action. nih.gov

General SAR principles for 4-aminoquinolines in the context of antimalarial activity, which can often be extrapolated to general antimicrobial potential, emphasize the following:

The quinoline ring itself is essential for activity.

A chlorine atom at the C7 position is often crucial for activity.

The dialkylamino side chain at the C4 position is vital, and the length of this chain can influence efficacy and resistance profiles. youtube.comyoutube.com

Substitution at the C3 position with a methyl group has been shown in some contexts to decrease antimalarial activity. youtube.com

These principles guide the modification of the quinoline scaffold to enhance antimicrobial potency.

Enzymatic Target Modulation and Inhibition Studies

The biological effects of quinoline derivatives are often mediated through their interaction with specific enzymes. The following subsections explore the inhibitory activities of compounds related to this compound against various enzymatic targets.

Kinase Enzyme Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, including cancer, making them important therapeutic targets. The quinoline scaffold has been identified as a "privileged" core for the development of kinase inhibitors. youtube.com

Several studies have demonstrated the potential of quinoline derivatives as potent kinase inhibitors:

FLT3 Kinase: A series of 3H-pyrazolo[4,3-f]quinoline-based compounds were found to be potent inhibitors of the FMS-like tyrosine kinase 3 (FLT3) and its mutant forms, which are implicated in acute myeloid leukemia (AML). youtube.com Docking studies indicated a type I binding mode, with the pyrazolo-quinoline core interacting with the hinge region of the kinase. youtube.com

Protein Kinase Novel 3 (PKN3): A library of 4-anilinoquinolines led to the identification of potent PKN3 inhibitors. nih.gov SAR studies within this series showed that substitutions at the 6 and 7-positions of the quinoline ring significantly influenced potency. nih.gov

Src Kinase: A series of 4-anilino-3-cyanobenzo[g]quinolines were found to be more active against Src kinase compared to their bicyclic 4-anilino-3-cyanoquinoline counterparts. sigmaaldrich.com The best activity was achieved when the 7- and 8-positions were substituted with alkoxy groups. sigmaaldrich.com

Sphingosine Kinase (SphK): Modified quinoline-5,8-diones have been investigated as inhibitors of SphK, an enzyme overexpressed in many cancers. www.gov.uk

These studies collectively show that the quinoline nucleus is a versatile template for designing inhibitors against a variety of kinase enzymes.

NAD-Hydrolyzing Enzyme CD38 Inhibition

CD38 is a multifunctional enzyme that plays a key role in nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) metabolism. As NAD is a critical coenzyme in cellular redox reactions and signaling, inhibitors of CD38 are of significant interest for studying the therapeutic implications of NAD enhancement.

Research starting from a micromolar 8-quinoline carboxamide hit led to the discovery of potent, submicromolar inhibitors of human CD38. nih.gov A systematic exploration of the SAR of the 4-, 6-, and 8-substituents of the quinoline ring resulted in compounds with a 10- to 100-fold increase in potency. nih.gov These novel 4-amino-8-quinoline carboxamides serve as valuable tool compounds for further biological studies of the CD38 enzyme. nih.gov

Monoamine Oxidase (MAO) Inhibitory Effect

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of neurotransmitters and other biogenic amines. nih.govmdpi.com Their inhibition can have significant neuropharmacological effects. The 8-aminoquinoline (8-AQ) class of compounds has been shown to interact with these enzymes.

Studies on primaquine (B1584692), the prototypical 8-AQ antimalarial, have demonstrated its metabolism by MAO-A and moderate inhibition of both human MAO-A and MAO-B. nih.govmdpi.com Further investigations with other 8-AQ derivatives, such as NPC1161, revealed strong and selective inhibition of MAO-B by one of its enantiomers. nih.gov This selective inhibition of MAO-B by an 8-aminoquinoline derivative suggests potential neuropharmacological implications for this class of compounds. nih.gov The interaction with MAO enzymes appears to be a characteristic feature of the 8-aminoquinoline scaffold.

Neuropsychological Activity Investigations

The investigation of the central nervous system (CNS) effects of quinoline derivatives is an area of active research, driven in part by the observed neuropsychiatric side effects of some antimalarial drugs of this class.

Historically, the 8-aminoquinoline antimalarial pamaquine (B1678364) was linked to a severe neurotoxic syndrome with symptoms of apprehension and restlessness. nih.gov Even primaquine, which is considered safer, has been associated with rare reports of confusion, amnesia, and depression. nih.gov Mefloquine, another quinoline antimalarial, has well-established neuropsychiatric side effects, including nightmares, anxiety, depression, and confusion, which has led to strengthened warnings on its use. www.gov.uk These effects are thought to stem from the ability of these compounds to cross the blood-brain barrier and interact with CNS targets. nih.gov

Conversely, the potential for therapeutic CNS activity is also being explored. A study on novel triazole-quinolinone derivatives found that they exhibited antidepressant and antiseizure activities in mouse models. dntb.gov.ua The mechanism for these effects was suggested to be via modulation of GABA levels in the brain. dntb.gov.ua This indicates that while some quinoline derivatives can have adverse neuropsychological effects, others may be developed as agents to treat CNS disorders. dntb.gov.ua The development of new 4-aminoquinoline derivatives with high efficacy and no CNS toxicity is an important goal in medicinal chemistry. nih.gov

Antidepressant Activity: Mechanistic Considerations

There is no available scientific literature that has investigated the potential antidepressant activity of this compound. Research into the antidepressant properties of quinoline derivatives has identified certain compounds with activity at serotonin (B10506) and dopamine (B1211576) receptors, but these studies have not included the specific compound . rsc.orgresearchgate.netcdnsciencepub.com

No research data could be located regarding the influence of this compound on neurotransmitter systems, including any potential effects on GABA (gamma-aminobutyric acid) concentrations. While some related quinoline compounds have been studied for their effects on neurotransmission, this specific molecule remains uninvestigated in this regard. nih.govdntb.gov.ua

Due to the lack of available data, a data table for the biological activities of this compound cannot be generated.

Research on Functional Derivatives and Analogs of 4 Chloro 3 Methylquinolin 8 Amine

Synthesis and Characterization of Substituted Quinoline-8-amine Derivatives

The synthesis of substituted quinoline-8-amine derivatives often involves coupling 8-aminoquinoline (B160924) with various bioactive molecules to create novel compounds with enhanced properties. amegroups.org A common strategy is the acid-amine coupling reaction. For instance, 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide has been synthesized by reacting 8-hydroxyquinoline-2-carboxylic acid with sulfanilamide (B372717) in the presence of HATU and DIPEA in a DMF solvent. nih.gov This intermediate can then undergo further O-alkylation with various alkyl or benzyl (B1604629) halides to produce a series of 8-substituted quinoline-linked sulfonamide derivatives. nih.gov

Another approach involves the reaction of 8-aminoquinoline with bromo-derivatives under reflux conditions. For example, N-(2-(5-methoxy-1H-indol-3-yl) ethyl) quinolin-8-amine was synthesized by heating a mixture of 3-(2-bromoethyl)-5-methoxy-1H-indole and 8-aminoquinoline with potassium carbonate in acetone. amegroups.org Similarly, hybrid compounds combining 8-aminoquinoline with natural antioxidant acids like lipoic, caffeic, and ferulic acids have been created. nih.gov The synthesis of these compounds can be achieved by activating the carboxylic acid of the natural product with TBTU and DIPEA, followed by the addition of 8-aminoquinoline. nih.gov

The characterization of these newly synthesized derivatives is crucial to confirm their structures. Techniques such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) are routinely employed to provide detailed structural information and confirm the molecular weight of the final products. nih.govnih.gov

Table 1: Synthesis of Substituted Quinoline-8-amine Derivatives

Derivative Type Synthetic Method Key Reagents Reference
Quinoline-Sulfonamide Acid-amine coupling followed by O-alkylation HATU, DIPEA, K₂CO₃, Alkyl/Benzyl halides nih.gov
Quinoline-Melatonin Hybrid Nucleophilic substitution K₂CO₃, Acetone amegroups.org
Quinoline-Natural Acid Hybrid Amide bond formation TBTU, DIPEA, DMF nih.gov
Quinoline-Indole Hybrid Nucleophilic substitution NaI, DIPEA, DMF amegroups.org

Exploration of 4-Aminoquinoline (B48711) Scaffolds and Their Diversification

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, famously represented by the antimalarial drug chloroquine (B1663885). nih.govmdpi.com Extensive research has focused on the diversification of this scaffold to overcome drug resistance and broaden its therapeutic applications. ucsf.edunih.gov

A primary method for synthesizing 4-aminoquinoline derivatives is through aromatic nucleophilic substitution. This typically involves reacting a 4-chloroquinoline (B167314) precursor with a suitable amine. nih.govacs.org For example, a series of 4-aminoquinoline derivatives were prepared by reacting 7-substituted-4-chloro-quinolines with mono or dialkyl amines, sometimes under neat conditions at elevated temperatures (130 °C). nih.gov Similarly, new N-benzyl-4-aminoquinolines have been synthesized by condensing appropriate amines with 4,7-dichloroquinoline (B193633) in N-methyl-2-pyrrolidone (NMP) with potassium carbonate and triethylamine. plos.org

The diversification of the 4-aminoquinoline scaffold often focuses on modifying the side chain. acs.org It is believed that the nature and length of the basic side chain are primary modulators of activity, particularly against drug-resistant parasite strains. ucsf.edu This has led to the synthesis of a wide array of analogs with varied side chains, including those incorporating thiazolidinone skeletons or different N,N-diethyldiaminoalkanes. acs.orgnih.gov These modifications aim to alter properties like lipophilicity, which can directly impact biological activity. acs.org The structures of these synthesized compounds are typically confirmed using NMR and FAB-MS spectral analysis. nih.gov

Table 2: Diversification Strategies for 4-Aminoquinoline Scaffolds

Synthetic Strategy Precursor Reactant Key Conditions Resulting Derivative Reference
Aromatic Nucleophilic Substitution 7-substituted-4-chloro-quinoline Mono/dialkyl amines Neat, 130 °C Alkyl aminoquinoline derivatives nih.gov
Condensation Reaction 4,7-dichloroquinoline N,N-diethyldiaminoalkanes N/A Side-chain modified 4-aminoquinolines nih.gov
Condensation Reaction 4,7-dichloroquinoline N-benzylamines NMP, K₂CO₃, triethylamine N-benzyl-4-aminoquinolines plos.org
Multi-component Reaction Amine, aldehyde, mercapto acid DCC, anhydrous THF Room temperature 4-aminoquinolines with thiazolidin-4-one side chains acs.org

Development of Quinolinone and Quinolinethione Analogs

The development of quinolinone and quinolinethione analogs from chloroquinoline precursors offers another avenue for creating structurally diverse and potentially bioactive compounds. The synthesis of 4-chloro-8-methylquinolin-2(1H)-one can be achieved from 2,4-dichloro-8-methylquinoline (B1596889) through acid hydrolysis using dilute dichloroacetic acid. mdpi.comresearchgate.net

This quinolinone can then be converted to its thione analog, 4-chloro-8-methylquinoline-2(1H)-thione. mdpi.com While direct thiation of the quinolinone with phosphorus pentasulfide results in a low yield, a more effective method involves reacting the precursor, 2,4-dichloro-8-methylquinoline, with thiourea (B124793) in boiling ethanol. mdpi.comresearchgate.net

Once synthesized, these 4-chloro-quinolinone and -quinolinethione scaffolds serve as valuable intermediates for further modification. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. mdpi.comresearchgate.net For example, reacting 4-chloro-8-methylquinolin-2(1H)-thione with hydrazine (B178648) hydrate (B1144303) leads to the formation of 4-hydrazino-8-methylquinoline-2(1H)-thione. mdpi.com Similarly, methylation of the thione group can be accomplished using dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) to yield 4-chloro-2-methylthio-8-methylquinoline. mdpi.com These reactions enable the creation of a series of 4-substituted 2-quinolinones and quinolinethiones, including sulfanyl, hydrazino, azido, and amino derivatives. mdpi.comresearchgate.net

Design and Synthesis of Bioactive Hybrid Compounds Incorporating Quinoline (B57606) Moieties

Molecular hybridization, which involves covalently linking two or more pharmacophoric units, is a prominent strategy in modern drug design to develop novel compounds with potentially enhanced or dual activities, improved selectivity, and a reduced likelihood of drug resistance. nih.govnih.govrsc.org The quinoline nucleus is a popular scaffold for creating such hybrid molecules due to its proven and versatile bioactivity. nih.govnih.govrsc.org

A wide variety of bioactive moieties have been hybridized with the quinoline core. For example, 4-aminoquinoline–pyrimidine (B1678525) hybrids have been synthesized by reacting a 4-aminoquinoline with a chlorinated pyrimidine derivative in the presence of potassium carbonate. nih.gov These hybrids have demonstrated potent antimalarial activity. nih.govmdpi.com Other examples include:

Quinoline-Thiazole Hybrids: Synthesized by cyclizing quinoline-bearing thiosemicarbazones with reagents like ethyl chloroacetate (B1199739) to form a thiazole (B1198619) ring. johnshopkins.edu

Quinoline-Sulfonamide Hybrids: Prepared via multi-step syntheses, often culminating in a Suzuki coupling reaction to attach diverse aryl groups. nih.gov

Quinoline-Ferrocene Hybrids: Ferroquine is a notable example that has shown effectiveness against multi-drug resistant malaria parasites. mdpi.com

Quinoline-Artemisinin Hybrids: These have been synthesized and shown to have enhanced antimalarial activity compared to the individual drugs. mdpi.com

The design of these hybrids aims to combine the therapeutic advantages of each component into a single molecule. researchgate.net This approach allows for the construction of new chemical entities with diverse structures and the potential to act on multiple biological targets. rsc.orgmedcraveonline.com

Advanced Research Applications and Future Directions

Utilization as Intermediates in Complex Chemical Synthesis

The strategic placement of a reactive chloro group at the C4 position, a nucleophilic amino group at the C8 position, and a methyl group at the C3 position suggests that 4-Chloro-3-methylquinolin-8-amine holds potential as a versatile intermediate in organic synthesis. The reactivity of the 4-chloroquinoline (B167314) core is well-documented, often serving as a key building block for more complex molecules. nih.gov

Precursors for Pharmaceutically Relevant Molecules

The 8-aminoquinoline (B160924) core is a well-established pharmacophore, most notably recognized in the development of antimalarial drugs like primaquine (B1584692) and tafenoquine. wikipedia.orgnih.gov These drugs are crucial for their activity against the latent liver stages of Plasmodium vivax and Plasmodium ovale. nih.gov The amino group at the 8-position is a key structural feature for this biological activity. While no specific pharmaceutically relevant molecules have been explicitly synthesized from this compound, its structural similarity to these vital drugs suggests its potential as a precursor for novel therapeutic agents. The presence of the 4-chloro substituent offers a reactive handle for the introduction of various side chains, a common strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties. nih.gov The methyl group at the C3 position could also influence the biological activity and metabolic stability of potential drug candidates.

Ligand Design and Coordination Chemistry Studies

The 8-aminoquinoline moiety is a classic bidentate ligand, capable of coordinating to metal ions through the nitrogen atoms of the quinoline (B57606) ring and the 8-amino group. nih.gov This chelation can lead to the formation of stable metal complexes with diverse geometries and electronic properties. Research on related 8-aminoquinoline derivatives has demonstrated their ability to form complexes with various transition metals, including rhenium, zinc, and cadmium. nih.govresearchgate.netrsc.org These complexes have been investigated for their catalytic activity and unique photophysical properties.

Although specific studies on the coordination chemistry of this compound are not available, it can be inferred that this compound would act as a bidentate ligand. The electronic and steric effects of the chloro and methyl substituents would likely modulate the coordination properties, such as the stability and geometry of the resulting metal complexes, compared to the parent 8-aminoquinoline.

Exploration in Materials Science

Quinoline derivatives are increasingly being explored for their applications in materials science, particularly in the development of luminescent materials for organic light-emitting diodes (OLEDs) and fluorescent sensors.

Precursors to Luminescent Materials

Complexes of 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their luminescent properties. nih.gov The coordination of these ligands to metal ions like aluminum (Alq3) can result in highly fluorescent materials. researchgate.net While this compound is an 8-aminoquinoline, the fundamental principles of luminescence in quinoline-based metal complexes could be applicable. The formation of metal complexes with this ligand could lead to materials with interesting photophysical properties. The substituents on the quinoline ring, such as the chloro and methyl groups, can influence the emission wavelength and quantum yield of the resulting luminescent materials. nih.gov

Current Research Gaps and Emerging Avenues for this compound

The lack of specific research on this compound highlights a significant research gap. The potential applications inferred from related compounds remain to be experimentally verified for this specific molecule.

Emerging avenues for research could include:

Synthesis and Characterization: The development of an efficient and scalable synthesis for this compound is a crucial first step. Detailed characterization of its physical and chemical properties would lay the foundation for future studies.

Exploration of Pharmaceutical Potential: A systematic investigation into its potential as a precursor for new antimalarial, anticancer, or anti-inflammatory agents is warranted, given the known bioactivity of the 8-aminoquinoline scaffold.

Coordination Chemistry and Catalysis: The synthesis and characterization of its metal complexes could reveal novel catalytic activities or materials with unique electronic and magnetic properties.

Materials Science Applications: Investigating the luminescent properties of its derivatives and metal complexes could lead to new materials for optoelectronic devices.

Methodological Innovations in Quinoline Research and Synthetic Strategy

Research in quinoline synthesis is continuously evolving, with a focus on developing more efficient, sustainable, and versatile methods. While classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are still in use, modern synthetic strategies offer significant advantages.

Recent innovations that could be applied to the synthesis of this compound and its derivatives include:

Transition-Metal-Catalyzed Cross-Coupling Reactions: These methods allow for the precise and efficient introduction of various functional groups onto the quinoline core.

C-H Activation/Functionalization: Direct functionalization of C-H bonds offers a more atom-economical approach to synthesizing substituted quinolines.

Microwave-Assisted and Flow Chemistry: These technologies can significantly reduce reaction times and improve yields, facilitating high-throughput synthesis and library generation.

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing trend in quinoline synthesis.

The application of these innovative synthetic strategies could greatly accelerate the exploration of this compound and unlock its full potential in various scientific disciplines.

Q & A

What are the most reliable synthetic routes for preparing 4-Chloro-3-methylquinolin-8-amine?

Level: Basic
Methodological Answer:
The compound can be synthesized via reductive amination of 4-chloro-3-methylquinoline-8-carbaldehyde using sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions (pH ≈ 6). This method preserves stereochemical integrity and avoids side reactions common with stronger reducing agents like LiAlH3. Crystallographic validation of intermediates (e.g., imine derivatives) ensures structural fidelity . Alternative routes include Pd-catalyzed hydrogenation of nitro precursors, but this requires careful optimization to prevent over-reduction or dehalogenation .

How can X-ray crystallography and NMR spectroscopy resolve ambiguities in the structural characterization of this compound derivatives?

Level: Basic
Methodological Answer:
X-ray crystallography provides definitive bond-length and angle data, critical for confirming regiochemistry (e.g., distinguishing between chloro and methyl substituents on the quinoline ring). For example, SHELX programs (e.g., SHELXL) refine anisotropic displacement parameters to validate molecular planarity and intermolecular interactions like N–H⋯N hydrogen bonds . NMR (¹H/¹³C) complements this by identifying dynamic processes (e.g., tautomerism) and quantifying substituent electronic effects via chemical shift analysis (e.g., downfield shifts for NH2 groups) .

What strategies address contradictory spectroscopic data during the characterization of this compound analogs?

Level: Advanced
Methodological Answer:
Contradictions between NMR, MS, and crystallographic data often arise from polymorphism, solvent effects, or dynamic equilibria. To resolve these:

  • Perform variable-temperature NMR to detect conformational flexibility.
  • Use density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data.
  • Validate crystallographic models using tools like ORTEP-3 for Windows to assess thermal ellipsoid anisotropy and twin-law corrections .
    Triangulation of data from multiple techniques (e.g., IR for functional groups, HPLC for purity) minimizes misinterpretation .

How can researchers optimize transition-metal coordination studies involving this compound?

Level: Advanced
Methodological Answer:
The amine and chloro groups act as donor sites for metal complexes. To optimize coordination:

  • Screen solvents (e.g., DMF, THF) for ligand solubility and metal-ligand stoichiometry using Job’s plot analysis.
  • Employ UV-Vis titration to determine binding constants (e.g., for Cu²⁺ or Pd²⁺ complexes).
  • Use cyclic voltammetry to assess redox activity of the metal-ligand system, particularly for catalytic applications . For structural validation, combine single-crystal XRD (via WinGX suite) with EXAFS for local metal coordination geometry .

What computational methods predict the biological activity of this compound derivatives?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies leverage:

  • Molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., malaria PfATP4 or kinase enzymes).
  • QM/MM simulations to model reaction mechanisms, such as nucleophilic substitution at the chloro position.
  • ADMET prediction (e.g., SwissADME) to optimize pharmacokinetic properties while retaining potency . Experimental validation via in vitro assays (e.g., MIC for antimicrobial activity) should follow computational guidance to refine synthetic priorities .

How should researchers design experiments to analyze decomposition pathways of this compound under varying conditions?

Level: Advanced
Methodological Answer:

  • Thermal stability : Use TGA-DSC to identify decomposition temperatures and evolved gas analysis (EGA-MS) to detect volatile byproducts.
  • Photodegradation : Expose solutions to UV light (254 nm) and monitor degradation via HPLC-MS, focusing on quinoline ring-opening or dechlorination products.
  • Acid/Base Hydrolysis : Conduct kinetic studies at pH 1–14, quantifying hydrolyzed products (e.g., 3-methylquinolin-8-amine) via LC-TOF-MS .

What crystallographic software is recommended for refining complex structures of this compound metal complexes?

Level: Basic
Methodological Answer:
SHELXL (within the SHELX suite) is ideal for small-molecule refinement due to its robust handling of disorder, twinning, and high anisotropy. For macromolecular complexes (e.g., protein-ligand), SHELXPRO interfaces with CCP4 for phase extension . WinGX provides a user-friendly GUI for ORTEP-III-generated thermal ellipsoid plots, critical for visualizing steric effects in metal coordination .

How can researchers mitigate synthetic challenges in introducing substituents to the quinoline ring of this compound?

Level: Advanced
Methodological Answer:

  • Electrophilic substitution : Direct bromination or nitration requires protecting the NH2 group (e.g., acetylation) to prevent side reactions.
  • Cross-coupling : Suzuki-Miyaura reactions at the 4-chloro position demand Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating for improved yields .
  • Regioselectivity : DFT-based Fukui function analysis predicts reactive sites, minimizing trial-and-error synthesis .

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